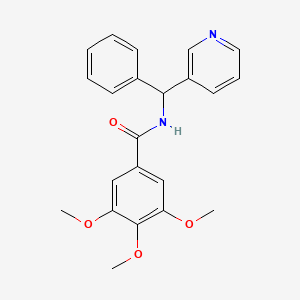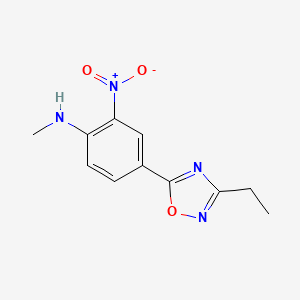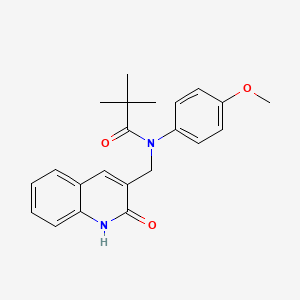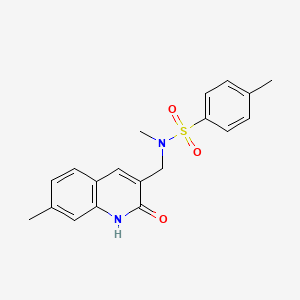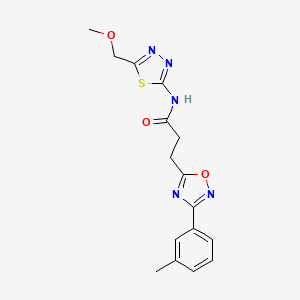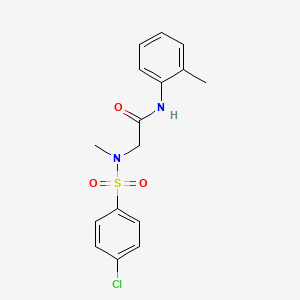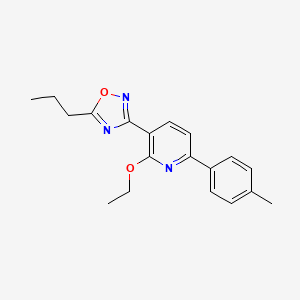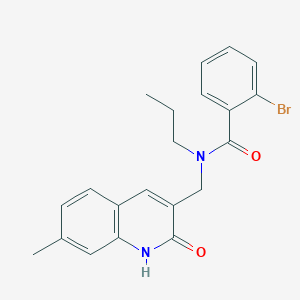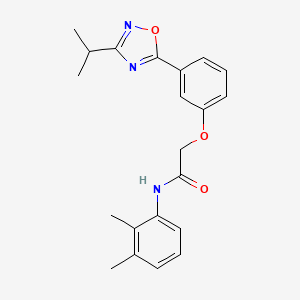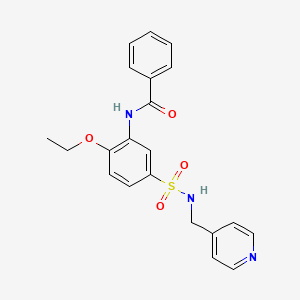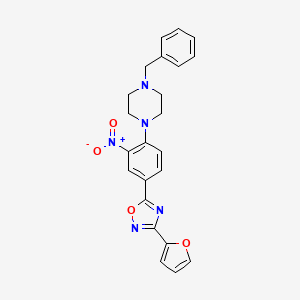
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets in the body. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the body. For instance, it has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. This compound can be used to investigate the potential therapeutic properties of oxadiazoles in various disease models. However, one limitation of using this compound is the lack of information on its pharmacokinetic and toxicological properties.
Zukünftige Richtungen
There are several future directions for research on 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole. One area of interest is the development of novel derivatives with improved pharmacological properties. Another direction is to investigate the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Additionally, more studies are needed to investigate the pharmacokinetic and toxicological properties of this compound to assess its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole involves the condensation of 4-(4-benzylpiperazin-1-yl)-3-nitrobenzoic acid hydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then cyclized with ammonium formate to yield the final compound.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of 5-(4-(4-benzylpiperazin-1-yl)-3-nitrophenyl)-3-(furan-2-yl)-1,2,4-oxadiazole have been investigated in various scientific studies. This compound has been found to exhibit promising antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to possess potent analgesic and anticonvulsant effects.
Eigenschaften
IUPAC Name |
5-[4-(4-benzylpiperazin-1-yl)-3-nitrophenyl]-3-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-28(30)20-15-18(23-24-22(25-32-23)21-7-4-14-31-21)8-9-19(20)27-12-10-26(11-13-27)16-17-5-2-1-3-6-17/h1-9,14-15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLFXWYYMMMZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CO5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

